3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
The compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The molecule also contains a piperidine ring, which is a common structural element in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a quinazolinone core, a phenyl ring, and a piperidine ring. The piperidine ring is attached to the phenyl ring via a carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring could influence its solubility and reactivity .Scientific Research Applications
Drug Discovery and Development
This compound, with its piperidine moiety, is significant in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The unique structure of this compound allows for the exploration of new pharmacophores, which can lead to the development of novel therapeutic agents. Its potential activity in binding to various biological targets can be studied through computational modeling and in vitro assays, paving the way for new drug candidates.
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of 3-methylpiperidine-1-carboxylic acid, the synthesis of 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one, and the coupling of the two intermediates to form the final product.", "Starting Materials": [ "Benzene", "Ethanol", "Sodium hydroxide", "Methylamine", "Sulfur", "Chloroform", "3-methylpiperidine", "Acetic anhydride", "Sodium acetate", "Acetic acid", "Hydrochloric acid", "Sodium nitrite", "Sodium sulfide", "Sodium carbonate", "4-nitrophenylamine" ], "Reaction": [ "Synthesis of 3-methylpiperidine-1-carboxylic acid: Benzene is reacted with methylamine and acetic anhydride to form N-methylacetamide. This is then reacted with sulfur and sodium acetate to form N-methylthioacetamide. The N-methylthioacetamide is then hydrolyzed with hydrochloric acid to form 3-methylpiperidine-1-carboxylic acid.", "Synthesis of 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one: 4-nitrophenylamine is reacted with sulfur and sodium sulfide to form 4-nitrophenylthiol. This is then reacted with 3-methylpiperidine-1-carboxylic acid and sodium carbonate to form 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-nitro-1H-quinazolin-4-one. The nitro group is then reduced to an amino group using sodium dithionite. The amino group is then reacted with chloroform and sodium hydroxide to form 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one.", "Coupling of intermediates: 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one is reacted with acetic anhydride and acetic acid to form the acetylated intermediate. This is then reacted with sodium hydroxide to remove the acetyl group and form the final product, 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS RN |
403727-89-9 |
Molecular Formula |
C21H21N3O2S |
Molecular Weight |
379.48 |
IUPAC Name |
3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H21N3O2S/c1-14-5-4-12-23(13-14)19(25)15-8-10-16(11-9-15)24-20(26)17-6-2-3-7-18(17)22-21(24)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,27) |
InChI Key |
VNKIFKVSLLTICO-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
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